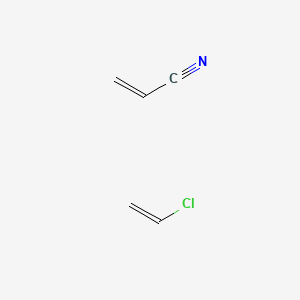

chloroethene;prop-2-enenitrile

Description

Properties

CAS No. |

9003-00-3 |

|---|---|

Molecular Formula |

C5H6ClN |

Molecular Weight |

115.56 g/mol |

IUPAC Name |

chloroethene;prop-2-enenitrile |

InChI |

InChI=1S/C3H3N.C2H3Cl/c1-2-3-4;1-2-3/h2H,1H2;2H,1H2 |

InChI Key |

GRFFKYTUNTWAGG-UHFFFAOYSA-N |

SMILES |

C=CC#N.C=CCl |

Canonical SMILES |

C=CC#N.C=CCl |

Synonyms |

acrylonitrile vinyl chloride copolymer Modacryl Modacryle |

Origin of Product |

United States |

Synthetic Methodologies and Polymerization Mechanisms

Radical Copolymerization Kinetics and Thermodynamics

Radical copolymerization is a primary method for producing chloroethene and prop-2-enenitrile copolymers. The kinetics of this process are complex, influenced by the reactivity of the individual monomers and the growing polymer chains. The terminal model is often used to describe the kinetics of free-radical copolymerization, where the reactivity of a growing chain is assumed to depend only on the terminal monomer unit. researchgate.nettulane.edu The copolymer equation helps predict the composition of the resulting polymer based on the initial monomer concentrations and their reactivity ratios. open.edu

The reactivity ratios, r1 (for chloroethene) and r2 (for acrylonitrile), indicate the preference of a growing polymer chain ending in one monomer to add the same or the other monomer. open.edu For the chloroethene (M1) and acrylonitrile (B1666552) (M2) system, the reactivity ratios have been reported as r1 = 2.7 and r2 = 0.04. open.edu This indicates that a growing chain ending in a chloroethene radical prefers to add another chloroethene monomer, while a chain ending in an acrylonitrile radical has a very low tendency to add another acrylonitrile monomer, favoring the addition of chloroethene instead. open.edu This significant difference in reactivity ratios influences the sequence distribution of the monomers within the copolymer chain. tulane.edu

The thermodynamics of the copolymerization process also play a role. The miscibility of the resulting copolymer with other polymers, for instance, can be influenced by intramolecular repulsion between the different monomer units within the copolymer chain. osti.gov

Free-Radical Polymerization Processes

Free-radical polymerization is a chain reaction involving initiation, propagation, and termination steps. cmu.edu This method is widely used for the synthesis of chloroethene and acrylonitrile copolymers and can be carried out using various techniques, including bulk, solution, suspension, and emulsion polymerization. researchgate.netsci-hub.se

The initiation of free-radical polymerization requires the generation of free radicals from an initiator molecule. cmu.edu Various initiator systems can be employed for the copolymerization of chloroethene and acrylonitrile.

Peroxide Initiators: Peroxides, such as benzoyl peroxide, are common thermal initiators. google.comnih.gov When heated, the peroxide molecule decomposes to form free radicals, which then initiate the polymerization by adding to a monomer molecule. researchgate.net The choice of peroxide and the reaction temperature are critical for controlling the initiation rate. mdpi.com

Redox Initiators: Redox initiation systems are particularly effective for polymerization at lower temperatures and are often used in aqueous systems like emulsion polymerization. redalyc.orgcmu.edu These systems consist of a reducing agent and an oxidizing agent that react to produce free radicals. cmu.edu A common example is the persulfate/bisulfite system used in the redox-initiated copolymerization of acrylonitrile and vinylidene chloride (a monomer similar to vinyl chloride). redalyc.org Another example is the hydrogen peroxide/ascorbic acid system, which generates hydroxyl radicals. researchgate.net The concentration of the redox components and the pH of the reaction medium can significantly affect the rate of radical generation and, consequently, the polymerization process. redalyc.org

The following table summarizes some common initiator systems:

| Initiator Type | Example System | Operating Conditions |

| Peroxide | Benzoyl Peroxide | Thermal decomposition, typically at elevated temperatures. google.comnih.gov |

| Redox | Persulfate/Bisulfite | Aqueous medium, lower temperatures (e.g., 40-60°C), pH sensitive. redalyc.org |

| Redox | Hydrogen Peroxide/Ascorbic Acid | Aqueous medium, can be used at mild temperatures. researchgate.net |

The propagation step involves the sequential addition of monomer molecules to the growing radical chain. cmu.edu The rate of propagation is influenced by the reactivity of the monomers and the stability of the resulting radicals. mdpi.com In the copolymerization of chloroethene and acrylonitrile, four propagation reactions occur simultaneously: a chloroethene-terminated radical adding either a chloroethene or an acrylonitrile monomer, and an acrylonitrile-terminated radical adding either a chloroethene or an acrylonitrile monomer. nist.gov

The significant difference in reactivity ratios (r1=2.7 for chloroethene, r2=0.04 for acrylonitrile) indicates that chloroethene radicals preferentially add more chloroethene, while acrylonitrile radicals strongly prefer to add chloroethene. open.edu This leads to a tendency for the incorporation of chloroethene units into the polymer chain. open.eduiupac.org The kinetics of propagation can be complex, and in some cases, the penultimate monomer unit in the growing chain can also influence the rate of addition of the next monomer. researchgate.net

Termination is the process by which the growing polymer chains are deactivated, leading to the final polymer product. cmu.edu In free-radical polymerization, termination typically occurs through two main pathways:

Combination (or Coupling): Two growing radical chains react to form a single, longer polymer chain.

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end.

The predominant termination mechanism can depend on the specific monomers and reaction conditions. For vinyl chloride polymerization, chain transfer to the monomer is also a significant process that can terminate a growing chain and initiate a new one, thereby influencing the molecular weight of the polymer. sci-hub.se

Propagation and Chain Growth Dynamics

Controlled/Living Radical Copolymerization Approaches

Controlled/living radical polymerization (CLRP) techniques offer enhanced control over the polymerization process, allowing for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. researchgate.net

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile CLRP method that can be applied to a wide range of monomers, including both chloroethene (a "less activated monomer" or LAM) and acrylonitrile (a "more activated monomer" or MAM). specificpolymers.comacs.org The key to RAFT polymerization is the use of a chain transfer agent (CTA), also known as a RAFT agent, which mediates the polymerization through a reversible addition-fragmentation process. specificpolymers.com

The general mechanism of RAFT involves a rapid equilibrium between active (propagating) radicals and dormant polymeric chains. specificpolymers.com This dynamic equilibrium allows for all chains to have an equal opportunity to grow, leading to polymers with low polydispersity. specificpolymers.com

For the copolymerization of chloroethene and acrylonitrile, the choice of the RAFT agent is crucial for achieving good control. Dithiocarbamates and xanthates are generally preferred for controlling the polymerization of LAMs like vinyl chloride, while trithiocarbonates or dithioesters are more effective for MAMs like acrylonitrile. specificpolymers.com The successful RAFT polymerization of vinyl chloride has been reported, leading to poly(vinyl chloride) with a polydispersity as low as 1.4. acs.org The use of RAFT allows for the synthesis of block copolymers by sequential addition of different monomers. specificpolymers.com

The following table provides a simplified overview of RAFT agent compatibility:

| Monomer Type | Examples | Suitable RAFT Agents |

| More-Activated Monomers (MAMs) | Acrylonitrile, Styrene (B11656), (Meth)acrylates | Trithiocarbonates, Dithioesters specificpolymers.com |

| Less-Activated Monomers (LAMs) | Chloroethene (Vinyl Chloride), Vinyl Acetate (B1210297) | Dithiocarbamates, Xanthates specificpolymers.com |

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a form of reversible-deactivation radical polymerization that enables the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. springernature.comresearchgate.net The process involves the reversible transfer of a halogen atom (typically chlorine or bromine) between a transition metal catalyst and a dormant polymer chain, which controls the concentration of active propagating radicals. This method is effective for a range of monomers, including acrylonitrile and, with specific catalyst systems, vinyl chloride. springernature.com

A notable application of ATRP is in the surface graft polymerization of acrylonitrile from a poly(vinyl chloride)-co-chlorinated poly(vinyl chloride) (PVC-co-CPVC) fiber backbone. osti.gov This "grafting from" approach utilizes the chlorine atoms on the PVC chain as initiation sites for the polymerization of AN, creating a well-defined graft copolymer. In one study, this technique was used to develop adsorbent fibers for uranium recovery, where the grafted polyacrylonitrile (B21495) (PAN) chains provide the necessary binding ligands. osti.gov The process allows for systematic variation of the graft density and length by controlling the reaction conditions. osti.gov Furthermore, ATRP can be used to synthesize block copolymers, where a PVC segment can be chain-extended with acrylonitrile, or vice versa, to create materials with distinct, phase-separated nanostructures. researchgate.net

Table 1: Example of ATRP for Grafting Acrylonitrile from a PVC-based Fiber

| Component | Role / Species | Details | Source |

|---|---|---|---|

| Backbone | Macroinitiator | Poly(vinyl chloride)-co-chlorinated poly(vinyl chloride) fiber | osti.gov |

| Monomer | Propagating Species | Acrylonitrile (AN) | osti.gov |

| Catalyst System | Controls Polymerization | Copper-based complexes (e.g., CuBr/ligand) are common for ATRP. | researchgate.net |

| Solvent | Reaction Medium | A suitable solvent to dissolve monomer and catalyst. | osti.gov |

| Process Type | Synthetic Strategy | Surface-initiated "grafting from" polymerization. | osti.gov |

| Outcome | Final Product | PVC-g-PAN (Poly(vinyl chloride)-graft-polyacrylonitrile) copolymer fibers. | osti.gov |

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another controlled radical polymerization technique that relies on the reversible capping of the growing polymer chain end with a stable nitroxide radical. rsc.org This process establishes an equilibrium between active propagating radicals and dormant alkoxyamine-capped chains, allowing for controlled growth. researchgate.net NMP can be applied to a wide variety of monomers, which are often classified by their reactivity. Acrylonitrile is considered a "more activated monomer" (MAM), while vinyl chloride is a "less activated monomer" (LAM). rsc.org

The successful copolymerization of these two monomers via NMP requires careful selection of the nitroxide regulator to effectively control both species. rsc.org Significant progress has been made in the NMP of vinyl chloride at low temperatures (30–42 °C) using specific alkoxyamines like the SG1-based BlocBuilder. researchgate.netanu.edu.au These studies demonstrated first-order kinetics and a linear evolution of molecular weight with conversion, yielding PVC with low dispersity and high chain-end functionality (~91%). researchgate.netanu.edu.au This high degree of control allows the resulting PVC-SG1 chains to act as macroinitiators for subsequent polymerization with other monomers, including acrylates and styrenes, confirming the "living" nature of the system and opening a pathway to create well-defined PVC-based block copolymers, including those with acrylonitrile segments. researchgate.netanu.edu.au

Table 2: Research Findings for NMP of Vinyl Chloride

| Parameter | Finding / Condition | Significance | Source |

|---|---|---|---|

| Initiator | SG1-based BlocBuilder alkoxyamine | Enables controlled polymerization at low temperatures. | researchgate.netanu.edu.au |

| Temperature | 30–42 °C | Lower temperature reduces defects common in PVC synthesis. | researchgate.net |

| Solvents | Dichloromethane (DCM), Dimethyl sulfoxide (B87167) (DMSO) | Successful polymerization achieved in these solvents. | researchgate.net |

| Kinetics | First-order kinetics; linear molecular weight growth | Indicates a well-controlled polymerization process. | researchgate.netanu.edu.au |

| Dispersity (Đ) | Values as low as 1.47–1.59 | Demonstrates a narrow molecular weight distribution. | researchgate.net |

| Chain-end Fidelity | ~91% SG1 functionality | High functionality allows for use as a macroinitiator for block copolymers. | researchgate.netanu.edu.au |

Heterogeneous Polymerization Systems

Heterogeneous polymerization systems are characterized by the presence of more than one phase. These methods are industrially significant for the production of VC-AN copolymers as they facilitate heat removal and viscosity management.

Suspension Polymerization Techniques

Suspension polymerization is an industrially important method for producing copolymers of vinyl chloride and acrylonitrile. redalyc.orgscispace.com In this process, a liquid monomer phase containing a monomer-soluble initiator is dispersed as fine droplets (typically 0.01–1 cm in diameter) in a continuous phase, usually water. scispace.comstanford.edu The dispersion is maintained by mechanical agitation and the use of suspending agents or stabilizers, which prevent the droplets from coalescing. scispace.comtandfonline.com

Each monomer droplet acts as a tiny bulk polymerization reactor. google.com The kinetics within the droplets are essentially those of bulk polymerization. stanford.edu Because poly(vinyl chloride) and polyacrylonitrile are insoluble in their respective monomers, the polymer precipitates within the droplets as it forms. scispace.com The choice of suspending agent is critical as it affects not only the stability of the suspension but also the properties of the final polymer beads, such as porosity. scispace.com For vinyl chloride, a combination of a primary stabilizer (to protect droplets) and a secondary stabilizer (to control particle morphology inside the drops) is often used. scispace.com One of the challenges in the copolymerization of acrylonitrile is its partial solubility in water, which can affect the reaction kinetics and copolymer composition compared to a pure bulk system. acs.org

Table 3: Key Characteristics of Suspension Polymerization for VC/AN

| Component/Factor | Description | Purpose / Consideration | Source |

|---|---|---|---|

| Continuous Phase | Water | Acts as a heat transfer medium; low viscosity. | stanford.edu |

| Dispersed Phase | Droplets of vinyl chloride and acrylonitrile monomers. | The "micro-reactors" for polymerization. | scispace.com |

| Initiator | Monomer-soluble (oil-soluble) free-radical initiator. | Initiates polymerization within the monomer droplets. | epo.org |

| Stabilizer | Suspending agents (e.g., water-miscible polymers). | Prevents coalescence of monomer droplets and agglomeration of polymer beads. | scispace.comtandfonline.com |

| Agitation | Mechanical stirring | Creates and maintains the dispersion of droplets. | epo.org |

| Product Form | Solid polymer beads or pearls. | Can be easily separated, washed, and dried. | scispace.com |

Emulsion Polymerization Protocols

Emulsion polymerization is a well-established method for producing acrylonitrile-vinyl chloride copolymers. google.comjustia.com The process involves emulsifying the monomers in water with the aid of a surfactant, which forms micelles. A water-soluble initiator is used, and polymerization primarily occurs within these monomer-swollen micelles. stanford.edu This technique allows for the production of high molecular weight polymers at a high reaction rate, as the viscosity of the resulting latex is low and independent of the polymer's molecular weight. almerja.comigtpan.com

Patented processes describe the copolymerization of 20 to 85% by weight acrylonitrile and 80 to 15% by weight vinyl chloride. google.com These protocols often employ catalysts like persulfates and emulsifiers such as alkyl sulfonates or sodium lauryl sulfate. google.com The polymerization can be conducted at low temperatures, for instance, between 5°C and 40°C. google.com A key advantage of this method is the excellent heat transfer provided by the aqueous medium. almerja.com Historically, emulsion polymerization was used to produce flame-retardant modacrylic fibers composed of 60% vinyl chloride and 40% acrylonitrile. igtpan.com The final product is a stable colloidal dispersion of polymer particles known as a latex. almerja.com

Table 4: Typical Protocol for Emulsion Polymerization of VC/AN

| Component | Example / Condition | Function | Source |

|---|---|---|---|

| Monomer Ratio | 20-85% AN, 15-80% VC (by weight) | Defines the copolymer composition and properties. | google.com |

| Continuous Phase | Deionized Water | Dispersion medium for heat control and low viscosity. | google.com |

| Catalyst (Initiator) | Potassium persulfate (water-soluble) | Generates radicals in the aqueous phase to initiate polymerization. | google.com |

| Emulsifier | Alkyl sulfonates, Sodium lauryl sulfate | Forms micelles, stabilizes monomer droplets and polymer particles. | google.comigtpan.com |

| Temperature | 5 °C to 40 °C | Influences reaction rate and polymer molecular weight. | google.com |

| Final Product | Latex (aqueous dispersion of polymer particles) | Can be used directly or coagulated to isolate the solid polymer. | google.comalmerja.com |

Precipitation Polymerization Characteristics

Precipitation polymerization is defined as a method where the initial reaction mixture is a homogeneous solution of monomer and initiator in a solvent, but the polymer formed is insoluble in that solvent and thus precipitates out. taylorandfrancis.com A unique feature of both vinyl chloride and acrylonitrile is that the monomer itself is a precipitant for its own polymer. taylorandfrancis.commit.edu This means precipitation polymerization can occur in a bulk system without any solvent.

This technique is distinct from others as it can be performed without any stabilizers or surfactants, leading to the production of high-purity polymer. taylorandfrancis.comresearchgate.net As the polymerization proceeds, the system becomes heterogeneous with the formation of porous polymer flakes or particles. mit.edu Monomer can still diffuse into these porous particles to reach active radical sites, allowing the reaction to continue. mit.edu While the kinetics can be complex, the method offers advantages such as good temperature control (as the precipitated polymer forms a slurry of low viscosity) and ease of product isolation. mit.edu This method has been successfully used to synthesize copolymers of vinyl chloride with other monomers like acrylic acid, demonstrating its utility for creating functional PVC-based materials. researchgate.netresearcher.life

Table 5: Characteristics of Precipitation Polymerization for VC and AN

| Characteristic | Description | Implication for VC/AN Copolymerization | Source |

|---|---|---|---|

| Phase Separation | Polymer is insoluble in its own monomer(s). | Polymer precipitates as it is formed, creating a heterogeneous slurry. | taylorandfrancis.commit.edu |

| System Purity | Can be conducted without surfactants or stabilizers. | Yields a polymer product with high purity, free from stabilizer residue. | taylorandfrancis.comresearchgate.net |

| Reaction Locus | Starts homogeneous, becomes heterogeneous. | Polymerization continues on and within the precipitated polymer particles. | mit.edu |

| Viscosity | The resulting slurry generally has low viscosity. | Facilitates stirring and heat transfer compared to bulk polymerization. | mit.edu |

| Monomers | Vinyl chloride and acrylonitrile are both suitable. | The method is fundamentally applicable to both monomers individually and for their copolymerization. | taylorandfrancis.commit.edu |

Alternative Polymerization Induction Methods

Beyond conventional chemical initiation, the copolymerization of chloroethene (vinyl chloride, VC) and prop-2-enenitrile (acrylonitrile, AN) can be induced by alternative energy sources and specialized catalytic systems. These methods offer unique pathways to initiate polymerization, potentially influencing the reaction kinetics and the final copolymer structure.

Radiation, particularly high-energy sources like gamma rays, serves as a potent initiator for the copolymerization of vinyl chloride and acrylonitrile. This method obviates the need for chemical initiators and can often be performed at lower temperatures. The process involves exposing the monomer mixture to a radiation source, which generates radical species that initiate the polymerization chain reaction. sapub.org

Research has explored the radiation-induced copolymerization of these monomers in various media. Studies have been conducted on radiation grafting of acrylonitrile onto poly(vinyl chloride) or its copolymers. google.comiaea.org For instance, acrylonitrile has been successfully grafted onto polyester (B1180765) fibers using radiation, and these grafted fibers have been used to reinforce PVC, indicating an improvement in adhesive properties between the fiber and the PVC matrix. iaea.org

A notable approach involves conducting the polymerization within urea (B33335) canal complexes. In this technique, monomer molecules are trapped within the crystalline channels of urea. This constrained environment influences the polymerization process. iaea.org Studies comparing the canal polymerization of 1,3-butadiene (B125203) with that of acrylonitrile and vinyl chloride have noted that the polymerization proceeds by the movement of monomer molecules to an active center within the canal. iaea.org However, a key difference is observed in the post-polymerization structure; while the canals are destroyed after the polymerization of acrylonitrile or vinyl chloride, they are maintained in the case of polybutadiene. iaea.org

The radiation-chemical structuring of acrylonitrile-butadiene rubber filled with a vinyl chloride-vinyl acetate copolymer has also been investigated, demonstrating that radiation can be used to induce cross-linking and modify polymer properties, with the outcomes being highly dependent on the absorbed dose. sapub.orgscispace.com

The use of organometallic compounds and coordination complexes as catalysts for the copolymerization of vinyl chloride and acrylonitrile represents a significant departure from standard free-radical pathways. These catalysts can influence stereoregularity and promote alternating copolymerization. iupac.orgvot.pl

Organoaluminum compounds have been a particular focus of research. iupac.org It has been found that vinyl chloride can copolymerize with acrylonitrile using organoaluminum catalysts without the need for an external complexing agent, as the acrylonitrile monomer itself can act as one. iupac.org The stoichiometry of the catalyst relative to the monomer plays a crucial role in the outcome. When an equimolar or greater amount of the organoaluminum compound (relative to the acrylic monomer) is used, a 1:1 alternating copolymer is often produced, regardless of the initial monomer feed composition. iupac.org In contrast, using a smaller amount of the catalyst typically results in the formation of random copolymers. iupac.org This behavior is explained by the formation of a ternary complex involving vinyl chloride, acrylonitrile, and the aluminum compound, which then participates in the polymerization. iupac.org

Ziegler-Natta type catalysts, traditionally used for olefin polymerization, can be adapted for polar monomers like vinyl chloride and acrylonitrile. vot.pl However, their reactivity often needs to be controlled to prevent side reactions with the polar groups on the monomers and the resulting polymer. iupac.org Modified Ziegler-Natta catalysts, such as systems composed of vanadyl alkoxide, an alkylaluminum-tetrahydrofuran (THF) complex, and a Lewis acid like stannic chloride, have proven effective for vinyl chloride polymerization and its copolymerization with acrylic monomers even at low temperatures (e.g., 0°C). iupac.org

Other organometallic compounds, such as those based on boron, have also been shown to be active catalysts for the polymerization of vinyl chloride and acrylonitrile, particularly in the presence of oxygen or peroxide co-catalysts. kyoto-u.ac.jp More advanced coordination complexes, including palladium-based catalysts, have been developed for the copolymerization of ethylene (B1197577) with polar monomers like acrylonitrile and vinyl chloride, although challenges such as catalyst deactivation remain significant hurdles. d-nb.infod-nb.infomdpi.com

Radiation-Induced Polymerization

Reaction Parameters and Their Influence on Copolymerization

The characteristics of the chloroethene and prop-2-enenitrile copolymer are profoundly influenced by the reaction parameters. Control over monomer feed, solvent choice, temperature, and pressure is essential for tailoring the copolymer's composition, molecular weight, and microstructure.

In copolymerization, the composition of the resulting polymer is determined by the composition of the initial monomer feed and the relative reactivities of the monomers. This relationship is described by the copolymer equation, which utilizes monomer reactivity ratios (r₁ for vinyl chloride and r₂ for acrylonitrile). open.edu The reactivity ratio r₁ (k₁₁/k₁₂) represents the preference of a growing polymer chain ending in a vinyl chloride radical to add another vinyl chloride monomer versus an acrylonitrile monomer. Conversely, r₂ (k₂₂/k₂₁) represents the preference of a chain ending in an acrylonitrile radical to add another acrylonitrile monomer versus a vinyl chloride monomer. open.edu

For the vinyl chloride (M₁) and acrylonitrile (M₂) system, experimental data shows that r₁ is significantly greater than 1, while r₂ is significantly less than 1. This indicates that a growing chain ending in a vinyl chloride radical strongly prefers to add another vinyl chloride monomer, and a chain ending in an acrylonitrile radical also prefers to add a vinyl chloride monomer over an acrylonitrile monomer. open.eduuomustansiriyah.edu.iq As a result, the copolymer is always enriched in vinyl chloride relative to its proportion in the monomer feed. researchgate.net

The specific values of reactivity ratios can vary depending on the polymerization method and conditions, such as the type of initiator and catalyst system used.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Catalyst/Initiator System | Reference |

| Vinyl Chloride | Acrylonitrile | 2.7 | 0.04 | Free Radical | open.edu |

| Vinyl Chloride | Acrylonitrile | 17 | 0.02 | Free Radical (Styrene as M1) | open.edu |

| Vinyl Chloride | Acrylonitrile | 3.290 | 0.045 | Not Specified | rsc.org |

| Vinyl Chloride | Acrylonitrile | 2.27 | 0.30 | AIBN (60°C) | iupac.org |

| Vinyl Chloride | Acrylonitrile | 2.35 | 0.29 | Ti(BuO)₄–EtAlCl₂ (30°C) | iupac.org |

This table presents a selection of reported reactivity ratios for the copolymerization of vinyl chloride (M₁) and acrylonitrile (M₂). The values highlight the general trend where r₁ > 1 and r₂ < 1, though the exact figures vary with the specific experimental setup.

The choice of solvent can have a discernible impact on the kinetics of free-radical copolymerization and the characteristics of the resulting chloroethene-acrylonitrile copolymer. researchgate.net While initiation rates are often unaffected, the propagation and termination steps can be influenced by the solvent medium. researchgate.net Solvent effects can arise from interactions such as complex formation between the solvent and the growing polymer radicals or monomers, which can alter their reactivity. researchgate.netmdpi.com

For copolymerization involving acrylonitrile, the nitrogen content of the resulting copolymer has been shown to vary with the solvent used, suggesting a direct influence on monomer incorporation. researchgate.net For example, in the copolymerization of methyl methacrylate (B99206) and acrylonitrile, the copolymer composition changed in the order: chloroform (B151607) < dioxane < benzene (B151609) < anisole (B1667542) < methyl pentyl ketone < bromobenzene. researchgate.net

In the specific case of synthesizing copolymers of acrylonitrile with another monomer, 1-chloro-3-piperidino-2-propylacrylate, the reaction proceeds heterogeneously in water but homogeneously and at a higher rate in dimethylformamide (DMF). e3s-conferences.org This demonstrates how the solvent can fundamentally alter the reaction environment and kinetics. The bootstrap model has been used to discuss the effect of solvent on reactivity ratios in the copolymerization of styrene and acrylonitrile. uq.edu.au These findings suggest that solvent polarity and its ability to form hydrogen bonds or other complexes can modify the relative reactivities of vinyl chloride and acrylonitrile, thereby affecting the copolymer composition and reaction rate.

Pressure is another powerful tool for controlling polymerization kinetics. For bulk copolymerizations of vinyl chloride with monomers like propylene, the reaction is significantly accelerated by increasing pressure. core.ac.uk This is due to the negative activation volume associated with the propagation step in most radical polymerizations, meaning higher pressure favors the transition state, leading to a faster rate. core.ac.uk Concurrently, both the degree of polymerization and the melting point of the resulting copolymers have been observed to increase with increasing pressure. core.ac.uk In controlled radical polymerization of vinyl chloride, reactions are typically carried out at temperatures between 40°C and 95°C and pressures between 5 and 30 bar. google.com Careful control of both temperature and pressure in the reactor system is therefore essential for achieving the desired reaction kinetics and final polymer properties. mdpi.com

Influence of pH and Catalyst Concentration on Process Dynamics

The dynamics of the copolymerization of chloroethene (vinyl chloride) and prop-2-enenitrile (acrylonitrile) are significantly affected by the conditions of the reaction medium, particularly pH and catalyst concentration. These parameters play a crucial role in the initiation and propagation steps of the polymerization, influencing the reaction rate, polymer yield, and the final properties of the copolymer.

Influence of pH

The pH of the aqueous medium is a critical factor, especially in redox-initiated emulsion or suspension polymerization systems. For the copolymerization of acrylonitrile with related monomers like vinylidene chloride, the process often utilizes a redox system that functions optimally in a controlled acidic environment. redalyc.orgscielo.br The generation of free radicals is typically carried out in an aqueous acid medium with a pH ranging from 2.0 to 3.5. redalyc.org Maintaining the pH within this specific range is essential because the solubility of key components of the redox system, such as the bisulfite ion and the Fe³⁺ ion formed during oxidation, is dependent on an acidic environment. redalyc.org For instance, a continuous redox polymerization for an acrylonitrile copolymer was effectively carried out at a constant temperature of 60°C with the pH maintained between 2.7 and 3.0. redalyc.org

Conversely, in the homopolymerization of vinyl chloride, different pH conditions may be employed. To produce vinyl chloride polymers with high heat stability via emulsion polymerization, a buffer is used to maintain the pH in a neutral range, typically between 7.0 and 7.7. google.com Sodium bicarbonate is a preferred buffer for this purpose. google.com Research on the emulsion polymerization of vinyl chloride has indicated the existence of an optimal concentration of a pH regulating agent to achieve the best quality for the resulting latex.

The following table summarizes the pH conditions used in various related polymerization processes.

| Polymer System | Polymerization Type | Optimal pH Range | Reference |

| Acrylonitrile/Vinylidene Chloride | Redox Polymerization | 2.0 - 3.5 | redalyc.org |

| Vinyl Chloride | Emulsion Polymerization | 7.0 - 7.7 | google.com |

| Vinyl Acetate/Butyl Acrylate (B77674) | Emulsion Polymerization | 2.5 - 3.5 (initial) | dergipark.org.tr |

Influence of Catalyst Concentration

Experimental studies on the emulsion polymerization of vinyl chloride have shown that increasing the initiator concentration significantly speeds up the rate of polymerization. Similarly, in the suspension emulsion copolymerization of acrylonitrile with itaconic acid, the rate of copolymerization was found to increase with higher concentrations of the initiator, potassium peroxydisulphate (KPS). researchgate.net Kinetic studies have attempted to quantify this relationship; for example, the polymerization rate (Rp) of acrylonitrile initiated by a redox system can show a half-order dependence on the concentration of the peroxidisulfate initiator. cmu.edu A separate study on methyl methacrylate, a related vinyl monomer, found the polymerization rate to be proportional to the initiator concentration raised to the power of 0.71 to 0.73. researchgate.net

While a higher catalyst concentration increases the reaction rate, it can also affect the molecular weight of the resulting polymer. Typically, a higher concentration of initiator leads to the formation of a larger number of polymer chains, which can result in a lower average molecular weight.

The table below illustrates the general relationship between initiator concentration and key process dynamics based on research findings.

| Initiator Concentration | Polymerization Rate | Average Molecular Weight | Primary Reason | Reference |

| Increasing | Increases | Tends to Decrease | Higher concentration of free radicals initiates more polymer chains. | , researchgate.net |

| Decreasing | Decreases | Tends to Increase | Fewer initiation events lead to longer chain growth before termination. | royalsocietypublishing.org |

Advanced Structural Elucidation and Compositional Analysis

Spectroscopic Techniques for Microstructure Characterization

Spectroscopic methods are indispensable for probing the intricate structural details of VC/AN copolymers at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (¹³C NMR), is a powerful tool for determining the sequence distribution of monomer units within the copolymer chain. researchgate.netacs.org The chemical shifts of the carbon atoms, especially in the methine, methylene, and nitrile regions, are sensitive to the local environment, allowing for the quantification of different monomer sequences (dyads, triads, and tetrads). researchgate.net For instance, the analysis of ¹³C{¹H} NMR spectra can provide detailed information on the distribution of acrylonitrile- and vinylidene chloride-centered triads. researchgate.netacs.org This data is essential for calculating comonomer reactivity ratios, which describe how the monomers add to the growing polymer chain. researchgate.net

The stereoregularity, or tacticity, of the acrylonitrile (B1666552) sequences within the copolymer can also be derived from the signals of the methine and nitrile carbons. researchgate.net In radically polymerized acrylonitrile homopolymers, a slight preference for isotactic triads over syndiotactic triads is often observed, and similar analyses can be applied to the acrylonitrile segments in the copolymer. researchgate.net Advanced two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Correlation (HSQC), can be used to further resolve complex ¹H NMR spectra and provide more detailed assignments of configurational and conformational sequences. acs.orgnii.ac.jp

Table 1: Illustrative ¹³C NMR Chemical Shift Ranges for VC/AN Copolymer Microstructure Analysis

| Carbon Type | Sequence Type | Illustrative Chemical Shift Range (ppm) | Information Gained |

| Nitrile Carbon | Triad | Varies based on neighboring units | Sequence distribution |

| Methine Carbon | Triad | Varies based on neighboring units | Sequence distribution, Stereoregularity |

| Methylene Carbon | Dyad, Tetrad | Varies based on neighboring units | Sequence distribution |

Note: Specific chemical shifts are highly dependent on the solvent, temperature, and magnetic field strength.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and study the conformational order of the polymer chains.

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-IR spectroscopy is particularly useful for analyzing both the surface and bulk of the copolymer. scholaris.ca The IR spectrum of a VC/AN copolymer will prominently feature a sharp absorption band corresponding to the nitrile (-C≡N) stretching vibration from the acrylonitrile units, typically observed around 2234-2236 cm⁻¹. dergipark.org.trirphouse.com The presence of vinyl chloride units is confirmed by characteristic C-Cl stretching vibrations and CH₂ wagging modes. For example, in studies of related copolymers, C-H bond stretching vibrations are seen around 2916 and 2854 cm⁻¹. dergipark.org.tr Changes in the intensity and position of these bands can indicate chemical modifications or interactions within the polymer blend. scholaris.casapub.org

Raman Spectroscopy: Raman spectroscopy is highly sensitive to the conformational order and crystallinity of polymers. researchgate.netspectroscopyonline.com Changes in the Raman spectra can be correlated with the degree of crystallinity and the conformational arrangement of the polymer backbone. researchgate.net For instance, the introduction of comonomer units can disrupt the crystalline order of the polymer chains, leading to broadening of certain Raman bands. spectroscopyonline.com By analyzing the Raman spectra as a function of temperature or composition, it is possible to monitor conformational changes, such as those occurring during phase transitions. mdpi.comrsc.org

Table 2: Key Vibrational Bands in IR and Raman Spectra of VC/AN Copolymers

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Significance |

| ~2236 | -C≡N stretch | IR, Raman | Characteristic of acrylonitrile units. dergipark.org.trirphouse.com |

| ~2928 | C-H stretch (backbone) | IR | General aliphatic C-H vibration. dergipark.org.tr |

| ~1430 | CH₂ deformation | IR, Raman | Associated with vinyl chloride units. asme.org |

| ~1070 | C-C stretch | Raman | Relates to the polymer backbone conformation. spectroscopyonline.com |

| ~600-700 | C-Cl stretch | IR | Characteristic of vinyl chloride units. |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the polymer surface (typically the top 1-10 nm). hep.com.cnwhiterose.ac.uk For VC/AN copolymers, XPS can quantify the surface concentrations of carbon, nitrogen, and chlorine. scholaris.canih.gov This is particularly valuable for studying surface modification, contamination, or the surface segregation of one component in a polymer blend. nih.govacs.org For example, in a study of amidine-surface modified poly(acrylonitrile-co-vinyl chloride), XPS detected a higher nitrogen content on the modified surface compared to the unmodified control. scholaris.canih.gov The high-resolution spectra of C 1s, N 1s, and Cl 2p peaks can provide information about the chemical bonding environment of these elements. scholaris.ca However, it is important to be aware that x-ray irradiation can sometimes cause sample degradation, such as chain scission or cross-linking, which could alter the surface chemistry during analysis. aip.org

Static Secondary Ion Mass Spectrometry (SIMS) is another powerful surface analysis technique that provides detailed molecular information from the outermost monolayer of a material. whiterose.ac.ukresearchgate.net In ToF-SIMS (Time-of-Flight SIMS), the surface is bombarded with a low dose of primary ions, causing the ejection of secondary ions (molecular fragments) that are characteristic of the surface chemistry. scholaris.cawhiterose.ac.uk This technique offers high sensitivity and can provide molecular-level information, complementing the elemental and chemical state information from XPS. researchgate.net For VC/AN copolymers, SIMS can identify characteristic fragment ions from both the vinyl chloride and acrylonitrile units, confirming their presence on the surface. scholaris.ca Furthermore, ToF-SIMS can be used to create chemical maps of a surface, revealing the spatial distribution of different components in a blend or on a phase-separated surface, often with better lateral resolution than imaging XPS. whiterose.ac.uk

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

Chromatographic and Thermal Methods for Polymer Architecture

These methods provide insights into the macroscopic properties of the polymer chains, such as their size and distribution.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. redalyc.orgoecd.org The technique separates polymer molecules based on their hydrodynamic volume in solution. oecd.org Larger molecules elute faster from the GPC columns than smaller molecules. oecd.org The output is a distribution curve from which several important parameters can be calculated. google.com

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₙ): An average that is biased towards heavier molecules.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (Mₙ/Mₙ), which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length.

For VC/AN copolymers, GPC analysis reveals how synthesis conditions affect the resulting chain lengths. redalyc.orgresearchgate.net For example, studies on similar copolymers have shown that Mₙ values can range from 20,000 to 25,000 g/mol , while Mₙ values can be significantly higher, ranging from 73,000 to 100,000 g/mol , resulting in a broad polydispersity. redalyc.org A narrow molecular weight distribution (PDI less than 1.8) is often desirable as it can lead to more uniform properties and better performance in applications like plastisols. google.com

Table 3: Example GPC Data for a Vinylidene Chloride/Acrylonitrile Copolymer

| Parameter | Value | Unit |

| Number-Average Molecular Weight (Mₙ) | 23,260 | g/mol |

| Weight-Average Molecular Weight (Mₙ) | 90,580 | g/mol |

| Polydispersity Index (PDI) | 3.9 | - |

| Data adapted from a study on a related copolymer system for illustrative purposes. redalyc.org |

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Stability Profiles

Thermogravimetric Analysis (TGA) is a fundamental technique for evaluating the thermal stability and decomposition characteristics of chloroethene-prop-2-enenitrile copolymers. This method tracks the mass of a sample as the temperature is increased, revealing distinct stages of degradation.

The decomposition of these copolymers is a multi-step process. The primary and most significant weight loss, occurring at lower temperatures, is due to the dehydrochlorination of the chloroethene (vinyl chloride) units, which releases hydrogen chloride (HCl). ecust.edu.cntandfonline.com This is followed at higher temperatures by the degradation of the resulting polyene structures and the prop-2-enenitrile segments. ecust.edu.cn The thermal stability of the copolymer is influenced by its composition and sequence distribution. tandfonline.com For instance, random copolymers have been shown to be less stable than alternating copolymers of similar composition. tandfonline.com

The inclusion of prop-2-enenitrile can affect the thermal profile. While some studies suggest that acrylonitrile may lower the initiation temperature for dehydrochlorination, its presence can also lead to the formation of a more stable char residue at elevated temperatures due to cyclization reactions of the nitrile groups. tandfonline.com The incorporation of nanofillers, such as silica (B1680970), has been shown to enhance the thermal stability of the copolymer matrix. ecust.edu.cn

Table 1: Representative TGA Data for Chloroethene-Prop-2-enenitrile Copolymers Note: This table provides illustrative data based on typical findings. Actual values can vary depending on the specific copolymer composition, molecular weight, and experimental conditions.

| Parameter | Temperature Range (°C) | Description |

| Onset of Decomposition (Tonset) | 200 - 300 | Initiation of dehydrochlorination from the vinyl chloride units. tandfonline.com |

| Maximum Decomposition Rate (Tmax) | ~300 - 450 | Peak rate of HCl elimination and subsequent degradation of the polymer backbone. ecust.edu.cndergipark.org.trresearchgate.net |

| Final Residue (Char) | >500 | Formation of a stable carbonaceous residue, the amount of which can be influenced by the acrylonitrile content. ecust.edu.cn |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Crystallinity

Differential Scanning Calorimetry (DSC) is utilized to examine the thermal transitions of chloroethene-prop-2-enenitrile copolymers, most notably the glass transition temperature (Tg). ecust.edu.cngoogle.com The Tg represents the point at which the material changes from a rigid, glassy state to a more pliable, rubbery one and is a critical parameter for determining its application range.

The Tg of the copolymer is strongly dependent on the comonomer ratio. Poly(vinyl chloride) (PVC) typically has a Tg around 80-85°C, while polyacrylonitrile (B21495) (PAN) has a higher Tg, often near 100-105°C. sigmaaldrich.com For the copolymer, the Tg generally falls between these values. google.comtandfonline.com The observation of a single Tg in DSC thermograms is indicative of a miscible blend, suggesting that the two monomer units are randomly and homogeneously distributed along the polymer chain. tandfonline.comresearchgate.net

DSC can also reveal information about the material's crystallinity. While PVC itself has low crystallinity, the incorporation of acrylonitrile units tends to further disrupt chain packing, leading to a largely amorphous copolymer. ecust.edu.cn This is often confirmed by the absence of a significant melting peak (Tm) in the DSC curve. ecust.edu.cn However, in some cases, a small endothermic peak at lower temperatures has been attributed to the destruction of crystals formed by acrylonitrile segments, a feature that can be suppressed by the addition of nanofillers like silica. ecust.edu.cn

Table 2: Illustrative DSC Data for Chloroethene-Prop-2-enenitrile Copolymers Note: This table demonstrates the general trend of Tg with composition. Specific values depend on monomer ratio, molecular weight, and measurement conditions.

| Prop-2-enenitrile Content (mol %) | Glass Transition Temperature (Tg) (°C) | Crystallinity |

| 0 (Pure PVC) | ~82 tandfonline.com | Low |

| 10 | ~85-90 | Amorphous ecust.edu.cn |

| 24 | ~90-95 | Amorphous researchgate.net |

| 30 | ~95-100 | Amorphous ecust.edu.cn |

Elemental Analysis for Copolymer Composition

Elemental analysis is a direct and accurate method for determining the precise composition of chloroethene-prop-2-enenitrile copolymers. ecust.edu.cnredalyc.org By measuring the weight percentages of carbon, hydrogen, nitrogen, and chlorine, the molar ratio of the constituent monomers in the final polymer can be reliably calculated. ecust.edu.cnredalyc.org

The nitrogen content is directly proportional to the amount of prop-2-enenitrile incorporated, while the chlorine content corresponds to the chloroethene units. ecust.edu.cnredalyc.org For example, in one study, a copolymer with 7.66% nitrogen and 40.32% chlorine by weight was determined to contain 69.3 mol% vinyl chloride and 30.7 mol% acrylonitrile. ecust.edu.cn This technique is crucial for verifying the results of the polymerization process and for establishing a clear correlation between the monomer feed ratio, the final copolymer composition, and the resulting material properties. ecust.edu.cnresearchgate.net

Microscopy for Morphological Characterization (e.g., Transmission Electron Microscopy (TEM) for nanocomposite dispersion)

Microscopy techniques are vital for characterizing the morphology of chloroethene-prop-2-enenitrile copolymers, especially in more complex systems like nanocomposites. Transmission Electron Microscopy (TEM) is particularly effective for visualizing the dispersion and distribution of nanoscale fillers within the copolymer matrix at high resolution. ecust.edu.cninoe.ro

When nanofillers such as silica or clay are introduced to create nanocomposites, TEM provides direct visual evidence of their dispersion state. ecust.edu.cninoe.ro For instance, TEM images can reveal whether nanoparticles are well-dispersed individually or exist as agglomerates. ecust.edu.cn In a study of a nanocomposite made of a chloroethene-prop-2-enenitrile copolymer and silica, TEM observations confirmed that surface treatment of the silica particles led to a better dispersion within the polymer matrix. ecust.edu.cn Similarly, in nanocomposites containing layered clays, TEM can distinguish between intercalated structures (where polymer chains penetrate the clay galleries) and exfoliated structures (where individual clay layers are separated and dispersed throughout the matrix). inoe.rocambridge.org Achieving an exfoliated or well-dispersed morphology is often key to significantly enhancing the mechanical and thermal properties of the final material. ecust.edu.cnippi.ac.ir

Theoretical and Computational Chemistry Approaches

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical calculations offer a molecular-level understanding of polymerization reactions, providing details on the structures and energies of transient species that are often inaccessible experimentally. sci-hub.se These computational approaches are crucial for elucidating reaction mechanisms and calculating kinetic parameters. sci-hub.selongdom.org

Density Functional Theory (DFT) has been effectively used to study the free-radical copolymerization of vinyl chloride and acrylonitrile (B1666552). mdpi.com DFT calculations can provide accurate geometries and frequencies for molecules and are particularly useful for investigating the structures of radical intermediates and the transition states of their reactions. sci-hub.se While lower levels of theory like B3-LYP/6-31G(d) can be sufficient for geometry optimizations, higher levels are necessary for accurate energy barrier and reaction enthalpy calculations. scispace.com

Studies have shown that DFT can be used to model the addition of a radical to the double bonds of the monomers, which is the fundamental step in polymerization. polimi.it For the copolymerization of maleic anhydride (B1165640) (a similar acceptor monomer to acrylonitrile) with olefins, DFT calculations have successfully predicted the preference for an alternating reaction mode. mdpi.com The choice of the density functional has been found to be more critical than the basis set size for achieving accurate results in polymerization reaction calculations. sci-hub.se

Ab initio molecular orbital theory allows for the prediction of reaction kinetics and thermodynamics from first principles. scispace.com This methodology has been successfully applied to calculate the propagation rate coefficients for the free-radical polymerization of both acrylonitrile and vinyl chloride. anu.edu.au High-level ab initio calculations have yielded propagation rate coefficients for these monomers that are within a factor of 2 of experimental values. scispace.comanu.edu.au

Researchers have found that for these systems, the rate coefficients converge to their long-chain limit even at the dimer radical stage, simplifying the computational models needed. scispace.com The inclusion of a solvent model, such as the Conductor-like Screening Model (COSMO), in conjunction with high-level ab initio calculations, has been shown to provide good agreement with experimental values for acrylonitrile and vinyl chloride, even when using relatively small molecular models. mdpi.com

Table 1: Comparison of Theoretical and Experimental Propagation Rate Coefficients

| Monomer | Theoretical Method | Calculated k_p (L mol⁻¹ s⁻¹) | Experimental k_p (L mol⁻¹ s⁻¹) | Reference |

|---|---|---|---|---|

| Acrylonitrile | Ab initio with COSMO | ~2 x experimental value | Varies with conditions | anu.edu.au |

| Vinyl Chloride | Ab initio with COSMO | ~2 x experimental value | Varies with conditions | anu.edu.au |

Density Functional Theory (DFT) Studies of Radical Intermediates and Transition States

Molecular Modeling of Polymer Structure and Dynamics

Molecular modeling provides a bridge between the quantum mechanical details of monomer reactions and the macroscopic properties of the resulting polymer. It allows for the simulation of polymer chains and the prediction of their structural features.

Molecular dynamics (MD) simulations can be employed to model the conformations of polymer chains in solution. osti.gov By representing the polymer as an oligomer, MD simulations can generate a variety of chain conformations. osti.gov These simulations reveal how interactions, such as hydrogen bonding in the case of nanocomposites, can alter polymer chain conformation and subsequently affect properties like viscosity. ecust.edu.cn For instance, in blends of butadiene-acrylonitrile copolymer and poly(vinyl chloride), the homogenization process involves the breakdown of larger structures into smaller domains, a process that can be visualized through advanced modeling and microscopy. acs.org The conformation of polymer chains is a critical factor influencing the material's dielectric properties, with more ordered structures often leading to improved performance. mdpi.com

Computational methods can predict microstructural features, such as monomer sequence distribution and the presence of defect structures. sci-hub.semdpi.com For example, ab initio calculations have been used to correctly predict the relative amounts of head-to-head linkages, a type of structural defect, in polymers. mdpi.com The study of copolymer microstructure is essential for understanding and predicting the material's properties. ijacskros.com In impact-modified PVC, the addition of copolymers like acrylonitrile-butadiene-styrene (ABS) can influence the degradation pathways, affecting the formation of polyenes and crosslinks during photo-aging. researchgate.net The detailed analysis of copolymer composition, often aided by spectroscopic methods and linked to computational models, is crucial for designing polymers with specific functionalities. ijacskros.com

Simulation of Polymer Chain Conformations and Interactions

Kinetic Modeling and Reactor Simulation

Kinetic modeling and reactor simulation combine the fundamental parameters derived from quantum chemistry and molecular modeling to predict the behavior of polymerization on an industrial scale. sci-hub.se This integrated approach is vital for process optimization and control. researchgate.netaiche.org

Mathematical models have been developed for the emulsion copolymerization of acrylonitrile and vinyl chloride in semibatch reactors. researchgate.netaiche.org These dynamic models can predict key process variables such as monomer conversion, copolymer composition, and polymerization rate. researchgate.netaiche.org They account for complex phenomena including free-radical kinetics, nucleation mechanisms, and mass transfer limitations between phases. researchgate.netaiche.org

For suspension polymerization of vinyl chloride, models incorporating population balances and Monte Carlo methods have been used to simulate droplet interactions, breakage, and coalescence, providing insights into how these microscopic events influence the final polymer properties. bme.hu These comprehensive models can simulate the dynamic behavior of industrial reactors, predicting not only conversion and molecular weight but also reactor temperature and pressure profiles. acs.org Such simulations are invaluable for ensuring safe and efficient reactor operation, including the prevention of thermal runaway. researchgate.net

Development of Comprehensive Kinetic Models for Copolymerization Processes

The copolymerization of chloroethene (more commonly known as vinyl chloride monomer or VCM) and prop-2-enenitrile (acrylonitrile or AN) is of significant industrial interest, particularly for producing materials like flame-retardant modacrylic fibers. researchgate.netaiche.org To control and optimize the production of these copolymers, comprehensive kinetic models are developed.

These models incorporate several complex phenomena:

Initiation: Free radicals are generated in the aqueous phase, often through redox initiation. researchgate.net

Nucleation: The formation of polymer particles is modeled considering both micellar and homogeneous nucleation mechanisms. researchgate.net

Radical Capture: The model includes the capture of radicals by micelles and polymer particles. researchgate.net

Mass Transfer: Given the different solubilities of the monomers (AN is much more soluble in water than VCM), the model must account for mass transfer limitations between the aqueous phase and the growing polymer particles. researchgate.netaiche.org

The development of these models often relies on estimating key parameters, such as partition and mass transfer coefficients, which are then validated against experimental data from laboratory-scale reactors. aiche.org The goal is to create a model with strong predictive capabilities that can be used for process optimization and control. aiche.orgacs.org

Table 1: Components of a Dynamic Model for Acrylonitrile-Vinyl Chloride Emulsion Copolymerization

| Model Component | Description |

| Kinetics | Governed by free-radical polymerization mechanisms. |

| Phases | Describes component concentrations in aqueous, particle, and monomer droplet phases. |

| Initiation | Models redox initiation of free radicals in the water phase. |

| Nucleation | Considers both micellar and homogeneous nucleation for particle generation. |

| Mass Transfer | Accounts for the transfer of monomers from the aqueous phase to the particle phase. |

| Thermodynamics | Assumes thermodynamic equilibrium exists between VCM droplets and polymer particles. |

This table summarizes the fundamental aspects included in dynamic models for the copolymerization of chloroethene and prop-2-enenitrile, based on findings from literature. researchgate.netaiche.org

Predictive Simulations of Reactor Performance and Process Optimization

A primary application of comprehensive kinetic models is the simulation of reactor performance to optimize the polymerization process. aiche.orgacs.org For the semi-batch copolymerization of AN and VCM, dynamic optimization is often performed with specific targets, such as maximizing the conversion of one monomer while maintaining a desired ratio of the two monomers in the final copolymer. aiche.org

In a typical semi-batch process, the reactor is initially charged with all the VCM and a portion of the AN, with the remaining AN being fed continuously over the course of the reaction. aiche.org By simulating different AN feeding strategies, an optimal policy can be determined. aiche.org For instance, one optimization study aimed to maximize AN conversion while keeping the AN-to-VCM ratio in the polymer close to one. aiche.org The implementation of this optimized feeding strategy on an experimental system led to significant improvements, achieving an AN conversion of over 90% and a VCM conversion of approximately 60%. aiche.org These results met the desired operational targets and produced a copolymer fiber with the required product specifications. aiche.org

The validated dynamic models are thus suited for real-time optimization and control, providing a powerful tool for improving industrial reactor efficiency and product quality. researchgate.netaiche.org

Table 2: Example of Process Optimization Results for AN-VCM Copolymerization

| Parameter | Objective | Achieved Result |

| Acrylonitrile (AN) Conversion | Maximize Conversion | > 90% |

| Vinyl Chloride (VCM) Conversion | - | ~ 60% |

| AN:VCM Ratio in Polymer | Close to 1 | Met Target |

| Product Quality | Meet desired specifications (e.g., Limiting Oxygen Index) | Achieved |

This table illustrates the outcomes of applying a predictive simulation model to optimize the semi-batch copolymerization process, as reported in scientific studies. aiche.org

Solvent Effects in Computational Polymerization Studies

Solvent choice can significantly influence polymerization kinetics, and computational studies are employed to understand these effects. sci-hub.se For the free-radical polymerization of acrylonitrile and vinyl chloride, continuum solvation models like the Conductor-like Screening Model (COSMO) have been effectively used. sci-hub.semdpi.com

Computational studies have applied ab initio calculations combined with the COSMO model to investigate the propagation rate coefficients for both acrylonitrile and vinyl chloride polymerization. sci-hub.semdpi.com These studies found good agreement between the calculated values and experimental data, even when using relatively small molecular models. mdpi.com This suggests that for this specific system, continuum models can provide accurate predictions. mdpi.com

Interestingly, research comparing different solvation models found that COSMO predicted only insignificant effects of the solvent on the propagation reactions of acrylonitrile and vinyl chloride. wpmucdn.com This contrasts with other monomer systems, where the choice of solvation model can lead to errors of several orders of magnitude, and where more complex explicit solvent models might be necessary to capture effects like hydrogen bonding. sci-hub.semdpi.com The success of the simpler continuum model for the chloroethene and prop-2-enenitrile system indicates that strong, specific solvent-reactant interactions like hydrogen bonding are less dominant compared to other polymerization systems. sci-hub.se

Table 3: Comparison of Solvation Models in Computational Studies of Chloroethene and Prop-2-enenitrile Polymerization

| Computational Model | Application | Finding | Reference |

| COSMO (Conductor-like Screening Model) | Study of solvent effects on propagation rate coefficients in AN and VC free-radical polymerization. | Achieved good agreement with experimental data; predicted insignificant solvent effects on propagation. | sci-hub.semdpi.comwpmucdn.com |

| PCM (Polarizable Continuum Model) | Comparison with COSMO for predicting solvent effects on kinetic parameters. | Found to be a potentially more appropriate model for other systems like acrylates, but COSMO was effective for AN and VC. | sci-hub.sewpmucdn.com |

This table summarizes the application and findings of different computational solvation models used to study the polymerization of chloroethene (VC) and prop-2-enenitrile (AN). sci-hub.semdpi.comwpmucdn.com

Polymer Architecture, Microstructure, and Advanced Material Performance

Impact of Monomer Sequence Distribution on Copolymer Properties

The sequence distribution of vinyl chloride (VC) and acrylonitrile (B1666552) (AN) monomer units along the polymer chain is a fundamental parameter that significantly influences the copolymer's properties. In conventional free-radical polymerization, the arrangement of monomers is typically statistical or random, governed by the reactivity ratios of the comonomers. xometry.comnii.ac.jp This random distribution prevents the long-range order necessary for crystallization, often resulting in amorphous materials. free.fr

However, the specific sequence can impact properties like thermal stability and char formation, which are crucial for flame retardancy. For instance, the presence of AN units adjacent to VC units can influence the dehydrochlorination process during thermal degradation, a key step in the flame retardant mechanism of halogenated polymers. researchgate.netmdpi.com Advanced polymerization techniques, such as controlled radical polymerization, offer the potential to create copolymers with more defined monomer sequences, such as block or gradient structures. umich.edu These controlled sequences can lead to unique solid-state morphologies and properties that are not achievable with random copolymers. umich.edursc.org For example, block copolymers can self-assemble into nanoscale domains, creating materials with a hierarchical structure and tailored properties. uc.edu

The monomer sequence also plays a critical role in the interaction between the copolymer and other components in a composite material. The distribution of polar nitrile groups from the AN units and the chlorine atoms from the VC units affects the interfacial interactions with fillers and reinforcing agents. aip.org

Table 1: Influence of Monomer Sequence on Copolymer Characteristics

| Monomer Sequence Type | Typical Characteristics | Impact on Properties |

|---|---|---|

| Random | Statistical distribution of VC and AN units. xometry.com | Generally amorphous, properties are an average of the constituent homopolymers. free.fr |

| Alternating | VC and AN units alternate regularly along the chain. | Can lead to unique properties not seen in random copolymers or homopolymers. |

| Block | Long sequences of VC units followed by long sequences of AN units. umich.edu | Can undergo microphase separation, leading to ordered nanostructures and tailored mechanical and thermal properties. umich.eduuc.edu |

| Gradient | Composition gradually changes along the polymer chain. umich.edu | Exhibits properties intermediate between random and block copolymers, with potential for unique interfacial characteristics. umich.edu |

Influence of Chain Branching and Crosslinking on Macroscopic Behavior

Chain branching and crosslinking introduce significant changes to the three-dimensional network of the chloroethene/prop-2-enenitrile copolymer, profoundly affecting its macroscopic behavior. Branching, which can occur during polymerization, alters the packing efficiency of polymer chains, generally leading to lower density and crystallinity. tsijournals.com

Crosslinking, the formation of covalent bonds between polymer chains, transforms the material from a thermoplastic to a thermoset, resulting in a more rigid structure with enhanced thermal stability and mechanical strength. pwr.edu.plresearchgate.net The introduction of crosslinks restricts the mobility of polymer chains, which can decrease the degree of crystallinity. researchgate.net This reduction in crystallinity, however, is often outweighed by the formation of a robust chemical network. researchgate.net

The degree of crosslinking is a critical parameter. Initially, a small amount of crosslinking can disrupt the existing physical network (like hydrogen bonds), potentially leading to a decrease in some mechanical properties. However, as the crosslinking density increases, the formation of a chemical network dominates, leading to a significant improvement in properties like tensile strength and modulus. researchgate.net In the context of flame retardancy, crosslinking promoted by additives during combustion can lead to the formation of a stable char layer, which acts as a barrier to heat and mass transfer, thus inhibiting further burning. mdpi.com

Table 2: Effect of Crosslinking on VC/AN Copolymer Properties

| Property | Effect of Increasing Crosslink Density | Underlying Mechanism |

|---|---|---|

| Tensile Strength | Generally increases after an initial potential decrease. researchgate.net | Formation of a strong covalent network restricts chain slippage. pwr.edu.pl |

| Elastic Modulus | Generally increases. researchgate.net | Increased rigidity of the polymer network. |

| Solubility | Decreases significantly. researchgate.net | Insoluble network structure is formed. |

| Thermal Stability | Increases. researchgate.net | Higher energy required to break down the crosslinked network. |

| Crystallinity | Often decreases. researchgate.net | Crosslinks disrupt the regular packing of polymer chains. researchgate.net |

Relationship between Polymer Morphology and Material Performance

The morphology of a chloroethene/prop-2-enenitrile copolymer, which describes the arrangement and ordering of polymer chains in the solid state, is a key determinant of its performance. usm.edu For semi-crystalline copolymers, the degree of crystallinity, size, and perfection of the crystalline domains significantly impact mechanical properties. Crystalline regions act as physical crosslinks, reinforcing the amorphous matrix and enhancing stiffness and tensile strength. free.fr

In amorphous copolymers, the local arrangement of polymer chains and the presence of any nanoscale heterogeneity influence properties. The morphology can be manipulated by processing conditions, such as solvent casting or melt processing, and by the addition of other components to form blends or composites. researchgate.netmdpi.com

Structure-Performance Correlations in Specific Applications

The incorporation of nanofillers, such as silica (B1680970) or nanoclay, into a chloroethene/prop-2-enenitrile copolymer matrix can lead to significant improvements in material performance, provided there are favorable interfacial interactions. ecust.edu.cn The performance of these nanocomposites is highly dependent on the dispersion of the nanoparticles and the strength of the interaction at the polymer-filler interface. arxiv.org

Copolymers containing vinylidene chloride, a monomer structurally similar to vinyl chloride, are well-known for their excellent barrier properties against gases and moisture. free.frslideshare.net While chloroethene/prop-2-enenitrile copolymers are not as widely used for high-barrier applications as vinylidene chloride copolymers, the principles of barrier property development are relevant.

The barrier performance of a polymer film is primarily determined by the free volume within the polymer matrix and the cohesive energy density of the polymer. researchgate.net A more crystalline and densely packed morphology reduces the free volume, making it more difficult for small molecules to permeate. tappi.org The polarity of the nitrile groups in the AN units can contribute to a higher cohesive energy density, which can reduce the solubility of non-polar permeants in the polymer.

In the context of films and coatings, achieving a continuous, defect-free film is essential for good barrier properties. The addition of acrylonitrile to vinyl chloride can influence the film-forming properties of the resulting latex. google.com For enhanced barrier performance, these copolymers can be used in multilayer structures or as part of a nanocomposite formulation where impermeable nanofillers create a more tortuous path for permeating molecules. epo.org

Chloroethene/prop-2-enenitrile copolymers are inherently flame retardant due to the presence of chlorine from the VC units. ecust.edu.cn The primary flame retardancy mechanism involves the release of hydrogen chloride (HCl) gas upon heating, which can dilute flammable gases in the gas phase and also act as a radical trap, interrupting the combustion cycle. mdpi.comnih.gov

The acrylonitrile component also plays a crucial role. During thermal decomposition, the nitrile groups can undergo cyclization reactions to form a stable, nitrogen-containing char. researchgate.net This char acts as a physical barrier, insulating the underlying material from heat and limiting the release of flammable volatiles. nih.gov

The design of flame-retardant materials based on VC/AN copolymers often involves the use of synergistic additives. For example, antimony trioxide (ATO) is a common synergist that reacts with the released HCl to form antimony trichloride (B1173362) (SbCl₃), a volatile species that is a highly effective flame inhibitor in the gas phase. mdpi.com Other flame retardants, such as zinc hydroxystannate (ZHS), can promote char formation in the condensed phase. mdpi.com The combination of gas-phase and condensed-phase flame retardant mechanisms can lead to a highly effective system. mdpi.com

Advanced Membrane Systems for Separation Technologies

Copolymers of chloroethene (vinyl chloride, VC) and prop-2-enenitrile (acrylonitrile, AN), often designated as poly(vinyl chloride-co-acrylonitrile) (PVC-co-PAN), are gaining attention in the development of advanced membrane systems for various separation technologies. The combination of PVC's excellent film-forming properties, mechanical strength, and chemical resistance with PAN's hydrophilicity and thermal stability allows for the creation of membranes with tailored properties for specific applications. researchgate.netresearchgate.net

Blending PVC with PAN is a key strategy to enhance the performance of separation membranes. While PVC itself is hydrophobic, which can lead to fouling, the incorporation of PAN increases the hydrophilicity of the membrane surface. researchgate.netresearchgate.net This improved hydrophilicity is crucial for water purification processes as it mitigates the adsorption of foulants like proteins and organic matter, leading to better flux recovery and longer membrane lifespan. researchgate.net Research has shown that a blending ratio of 70/30 (PVC/PAN) can be optimal for fabricating nanofiber membranes for water purification, achieving a good balance of properties. researchgate.net

The phase inversion method is commonly employed to produce porous flat sheet membranes from PVC/PAN blends. researchgate.net The compatibility between PVC and PAN in a solvent system, such as dimethylformamide (DMF), plays a critical role in determining the final membrane structure and performance. nih.gov While studies have indicated that PVC and PAN can be immiscible at a wide range of temperatures, their blending, even as partially compatible polymers, allows for the formation of membranes with desirable pore sizes and distributions. researchgate.netnih.gov

These copolymer membranes have shown promise in ultrafiltration applications. For instance, PVC/PAN blend membranes have been evaluated for their ability to separate biomolecules like bovine serum albumin (BSA) and humic acid from water. researchgate.net The addition of PAN to the PVC matrix can be further enhanced by incorporating nanoparticles, such as titanium dioxide (TiO2), to create composite membranes with even higher ionic conductivity and improved separation efficiency. researchgate.net

Furthermore, modifications to the copolymer structure, such as sulfonation, have been explored to develop proton exchange membranes (PEMs) for applications like direct methanol (B129727) fuel cells (DMFCs). repec.orgmdpi.com These sulfonated PVC/PAN-based composite membranes have demonstrated lower methanol permeability compared to benchmark materials like Nafion, which is a significant advantage in preventing fuel crossover and improving fuel cell efficiency. repec.orgmdpi.com The ion exchange capacity (IEC) of these membranes, a key parameter for their performance, can be tuned by adjusting the comonomer ratios. repec.orgmdpi.com

Interactive Table: Performance of Chloroethene/Prop-2-enenitrile Blend Membranes

| Membrane Composition | Separation Application | Key Performance Metric | Value |

| PVC/PAN (70/30) | Water Purification | Optimal Flux Recovery Ratio | Not specified |

| Sulfonated P(AN-co-GMA)/PVC Composite | Direct Methanol Fuel Cell | Methanol Permeability | 8.7 x 10⁻⁷ cm²/s |

| Sulfonated P(AN-co-GMA)/PVC Composite | Direct Methanol Fuel Cell | Ion Exchange Capacity (IEC) | 0.18 - 0.48 meq/g |

| PVC/PAN/LiClO4/EC with TiO2 | Polymer Electrolyte | Ionic Conductivity | 4.46 x 10⁻³ S cm⁻¹ |

Precursors for Advanced Materials (e.g., in electronics or structural composites)

Copolymers of chloroethene and prop-2-enenitrile serve as versatile precursors for the synthesis of a range of advanced materials, finding applications in electronics and structural composites. The unique properties derived from the combination of the vinyl chloride and acrylonitrile monomers make these copolymers suitable for creating materials with enhanced thermal stability, mechanical strength, and specific functionalities.

In Electronics: